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molecular formula C21H24O6 B193312 Tetrahydrocurcumin CAS No. 36062-04-1

Tetrahydrocurcumin

Cat. No. B193312
M. Wt: 372.4 g/mol
InChI Key: LBTVHXHERHESKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187397B2

Procedure details

1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (3a, 0.55 g, 1.5 mmol) and palladium on activated carbon (0.25 g, 5%) were combined in ethyl acetate (30 ml). The mixture was placed under a hydrogen atmosphere (60 psi) on a Parr apparatus for 4 hr at room temperature. The resulting mixture was filtered through celite and the solvent evaporated to afford a solid. The crude solid was recrystallized from ethyl acetate/hexane to give 0.30 g (54%) of white crystals: mp 92-94° C. [expected mp 92-93° C.]; 1H NMR: δ 2.53 (t, 4H, J=7.9 Hz), 2.83 (m, 4H), 3.84 (s, 6H), 5.40 (s, 1H), 5.48 (s, 2H), 6.64 (m, 4H), 6.81 (d, 2H, J=8.3 Hz), 15.44 (s, 1H); 13C NMR: δ 29.2, 31.3, 40.4, 45.5, 55.9, 99.7, 110.9, 111.0, 114.3, 120.7, 132.4, 143.9, 146.3, 193.0.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10](=[O:25])[CH2:11][C:12](=[O:24])[CH:13]=[CH:14][C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([O:22][CH3:23])[CH:16]=2)=[CH:4][C:3]=1[O:26][CH3:27]>[Pd].C(OCC)(=O)C>[OH:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][CH2:13][C:12](=[O:24])[CH2:11][C:10](=[O:25])[CH2:9][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([O:26][CH3:27])[CH:4]=2)=[CH:16][C:17]=1[O:22][CH3:23]

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C=CC(CC(C=CC1=CC(=C(C=C1)O)OC)=O)=O)OC
Step Two
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(CC(CCC1=CC(=C(C=C1)O)OC)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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